3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound characterized by a pyrido-triazine core with a difluorophenyl substituent. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The unique structural features of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine may confer distinct chemical and biological properties that are valuable in various scientific fields.
The compound is identified by the CAS number 121845-56-5 and is available for purchase from various chemical suppliers. The synthesis and characterization of this compound have been documented in several scientific publications, emphasizing its relevance in ongoing research.
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine belongs to the class of triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms. This specific compound can be categorized under pyrido-triazines due to its structural features combining pyridine and triazine moieties.
The synthesis of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The process often starts with 2,4-difluoroaniline reacted with pyridine-3-carboxylic acid derivatives to form the desired triazine ring.
The molecular structure of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine can be represented by the following data:
Property | Value |
---|---|
CAS Number | 121845-56-5 |
Molecular Formula | C12H6F2N4 |
Molecular Weight | 244.20 g/mol |
IUPAC Name | 3-(2,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazine |
InChI Key | JBXAMVYCHBTMQQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NC3=C(C=CN=C3)N=N2 |
The structural analysis indicates that the compound possesses a complex arrangement of atoms that contributes to its chemical behavior and potential interactions with biological systems.
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired transformations.
The mechanism of action for 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is largely dependent on its specific applications in medicinal chemistry. The difluorophenyl group may enhance binding affinity and specificity towards molecular targets such as enzymes or receptors. The triazine core could interact with active sites or catalytic residues within these targets.
The diverse applications highlight the significance of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine in advancing both academic research and industrial practices. Its unique structural features make it an important subject for further exploration in various scientific domains.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1